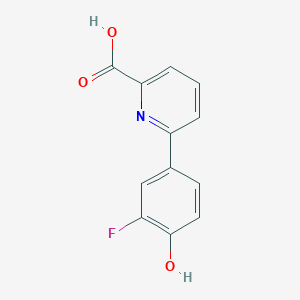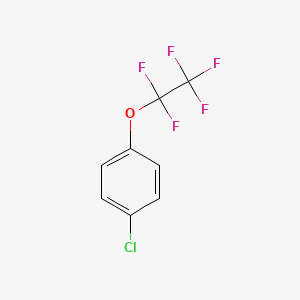
GODIC
概要
説明
Guanidine Oxydiacetic Acid, commonly referred to as GODIC, is an organic compound that belongs to the guanidine family. It is also known by its IUPAC name, N-(carboxymethyl)-guanidine.
準備方法
Guanidine Oxydiacetic Acid can be synthesized through the reaction between guanidine and glyoxylic acid. The reaction takes place at elevated temperatures and in the presence of a catalyst. The resulting product is then purified through recrystallization. Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity.
化学反応の分析
Guanidine Oxydiacetic Acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions often involve replacing one functional group with another. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions.
科学的研究の応用
Guanidine Oxydiacetic Acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It plays a role in studying protein cross-linking and glycation processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in treating diseases related to advanced glycation end-products (AGEs).
Industry: It is used in the production of certain pharmaceuticals and as an indicator for heat treatment in food processing.
作用機序
The mechanism of action of Guanidine Oxydiacetic Acid involves its interaction with proteins and other biomolecules. It can form cross-links with proteins through glycation, a process where a sugar moiety is added to a protein molecule. This interaction can alter the protein’s structure and function, leading to various biological effects. The molecular targets and pathways involved include the formation of advanced glycation end-products, which are linked to inflammation, oxidative stress, and various diseases .
類似化合物との比較
Guanidine Oxydiacetic Acid is unique compared to other similar compounds due to its specific structure and properties. Similar compounds include:
- Nε-carboxymethyl-lysine (CML)
- Nε-carboxyethyl-lysine (CEL)
- Methylglyoxal-derived lysine dimer (MOLD)
- Glyoxal-derived lysine dimer (GOLD) These compounds also belong to the advanced glycation end-products family and share some functional similarities with Guanidine Oxydiacetic Acid. each compound has distinct chemical properties and biological effects .
特性
IUPAC Name |
(2S)-2-amino-6-[[2-[[(4S)-4-amino-4-carboxybutyl]amino]-1,4-dihydroimidazol-5-ylidene]amino]hexanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N6O4/c15-9(12(21)22)4-1-2-6-17-11-8-19-14(20-11)18-7-3-5-10(16)13(23)24/h9-10H,1-8,15-16H2,(H,21,22)(H,23,24)(H2,17,18,19,20)/t9-,10-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQHWCRMOYDCBPX-UWVGGRQHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NCCCCC(C(=O)O)N)NC(=N1)NCCCC(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=NCCCC[C@@H](C(=O)O)N)NC(=N1)NCCC[C@@H](C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-Chloro-3-nitro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B6299625.png)
![6-Fluoro-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6299628.png)





![1,2-Bis[4-(2-hydroxyethoxyethoxy)-phenyl]-1,1,2,2-tetrafluoroethane](/img/structure/B6299679.png)


![1,2-Bis[4-(2-hydroxyethoxy)phenyl]-1,1,2,2-tetrafluoroethane](/img/structure/B6299697.png)


